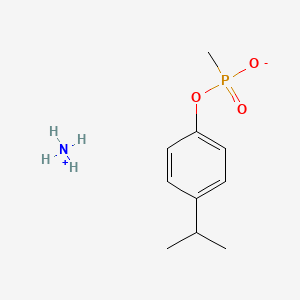![molecular formula C21H16N2O4 B4888854 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as EPC, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyranochromene derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Crystallographic Studies
2-Amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been the subject of crystallographic studies. For instance, Sharma et al. (2015) examined related carbonitrile compounds through X-ray diffraction, revealing significant deviations from planarity in the pyran ring and highlighting the importance of N-H···O and N-H···N hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2015).
Electrocatalytic Assembling
The compound's derivatives have been synthesized through electrocatalytic multicomponent assembling. Vafajoo et al. (2014) achieved this using a simple, mild, and efficient procedure, showcasing the compound's potential in organic synthesis (Vafajoo et al., 2014).
Synthesis of Derivatives
A range of derivatives of this compound have been synthesized, indicating its versatility in chemical reactions. Mohammed et al. (2015) created new series of pyrano-chromene and pyrimido pyrano-chromene derivatives starting from a similar compound (Mohammed et al., 2015).
Optical Properties
The compound and its derivatives have been studied for their optical properties. Zeyada et al. (2016) investigated the structural and optical properties of thin films derived from similar compounds, contributing to the understanding of their potential in material science (Zeyada et al., 2016).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Okasha et al. (2022) synthesized a pyran derivative and screened it for antibacterial and antifungal activities, indicating its potential in pharmaceutical applications (Okasha et al., 2022).
Propiedades
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-25-13-9-7-12(8-10-13)17-15(11-22)20(23)27-19-14-5-3-4-6-16(14)26-21(24)18(17)19/h3-10,17H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCXDRSDLBLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4888778.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)